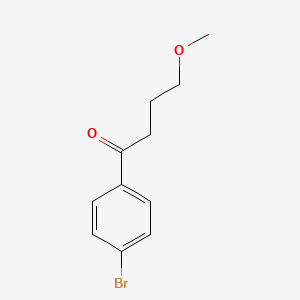
1-(4-Bromophenyl)-4-methoxybutan-1-one
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-methoxybutan-1-one, commonly referred to as BMB, is a synthetic organic compound with a wide range of applications in the scientific and research community. BMB is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry.
Applications De Recherche Scientifique
BMB has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. BMB has also been used in the synthesis of polymers, and as a reagent for the oxidation of alcohols. In addition, BMB has been used in the synthesis of polymeric materials, and as a catalyst for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of BMB is not fully understood. However, it has been suggested that the compound acts as an electron donor, donating electrons to the substrate molecule. This electron donation can result in the formation of a new bond between the substrate molecule and BMB, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMB have not been extensively studied. However, it has been suggested that BMB may have an inhibitory effect on certain enzymes, such as acetylcholinesterase. In addition, BMB has been shown to have antifungal activity, and may have potential applications in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BMB in laboratory experiments has a number of advantages. For example, BMB is a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, BMB is relatively inexpensive, and can be easily obtained from chemical suppliers. However, there are also some limitations to using BMB in laboratory experiments. For example, BMB is a relatively reactive compound, and can react with other compounds in a laboratory environment, resulting in the formation of unwanted byproducts.
Orientations Futures
There are a number of potential future directions for research into BMB. For example, further research could be conducted into the biochemical and physiological effects of BMB, as well as its potential applications in the treatment of fungal infections. In addition, further research could be conducted into the synthesis of BMB, and the development of new and improved methods for its synthesis. Finally, further research could be conducted into the potential uses of BMB in the synthesis of polymeric materials, as well as its potential applications in the synthesis of organic compounds.
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-4-methoxybutan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. In cellular models, this compound has been shown to induce the production of reactive oxygen species (ROS), which can activate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include alterations in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects occur. Additionally, high doses of this compound can result in oxidative stress and inflammation, leading to tissue damage and impaired organ function.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes oxidative metabolism, resulting in the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been found to localize primarily in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The presence of targeting signals or post-translational modifications can also direct this compound to specific cellular compartments, such as the nucleus or endoplasmic reticulum, where it can interact with other biomolecules and influence cellular processes.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-4-methoxybutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRQFHXFIKPOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)





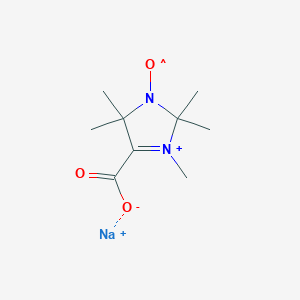
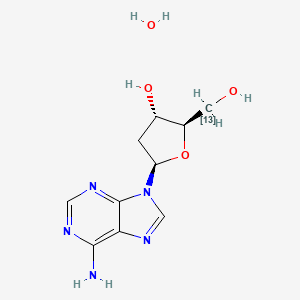
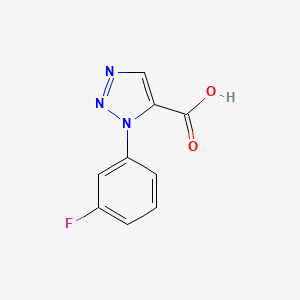
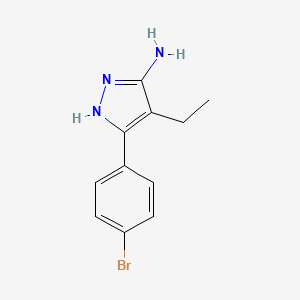
![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)
